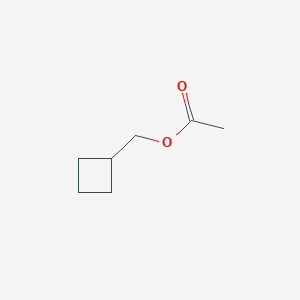
Cyclobutylmethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutylmethyl acetate is an organic compound with the molecular formula C7H12O2 It is a member of the cycloalkane family, characterized by a cyclobutane ring attached to a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutylmethyl acetate can be synthesized through several methods. One common approach involves the esterification of cyclobutylmethanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Cyclobutylmethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound into cyclobutylmethanol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: this compound derivatives.
Reduction: Cyclobutylmethanol.
Substitution: Various substituted cyclobutylmethyl compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Research has explored its potential as a bioactive compound with various biological effects.
Medicine: Investigations into its pharmacological properties suggest potential therapeutic applications.
Industry: The compound is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of cyclobutylmethyl acetate involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that the compound exerts its effects through modulation of enzymatic activities and receptor interactions. These interactions can influence various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Cyclobutylmethyl acetate can be compared with other cycloalkane derivatives, such as:
- Cyclopropylmethyl acetate
- Cyclopentylmethyl acetate
- Cyclohexylmethyl acetate
Uniqueness: this compound is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other cycloalkane derivatives and contributes to its specific reactivity and applications.
Properties
CAS No. |
40015-60-9 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
cyclobutylmethyl acetate |
InChI |
InChI=1S/C7H12O2/c1-6(8)9-5-7-3-2-4-7/h7H,2-5H2,1H3 |
InChI Key |
WOWKTMXTTIYGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















